molecular formula C19H32O4Si B3156280 (R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate CAS No. 82542-42-5

(R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate

Cat. No.: B3156280
CAS No.: 82542-42-5
M. Wt: 352.5 g/mol
InChI Key: KMZNNYCERSPGGM-GQSKFBFOSA-N
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Description

(R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate is a chiral, Z-configured cyclopentenone derivative with a tert-butyldimethylsilyl (TBS) protecting group. Its structure features a conjugated enoate moiety, a cyclopentenone ring substituted with a TBS-ether at the 3-position, and a methyl ester terminal group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in prostaglandin and terpenoid pathways, due to its reactive α,β-unsaturated carbonyl system and stereochemical precision . Safety guidelines emphasize avoiding inhalation, skin contact, and exposure to heat, with storage recommendations in cool, dry environments .

Properties

IUPAC Name

methyl (Z)-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h7,9,13,16H,8,10-12,14H2,1-6H3/b9-7-/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZNNYCERSPGGM-GQSKFBFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)C(=C1)C/C=C\CCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate is an organic compound notable for its complex structure, which includes a cyclopentene moiety and a tert-butyldimethylsilyl protective group. Its molecular formula is C19H32O4Si, with a molar mass of approximately 352.54 g/mol. This compound has garnered interest in synthetic organic chemistry and pharmacology due to its potential biological activities, although specific data on its biological effects remains limited.

Structural Characteristics

The unique structure of (R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate includes:

  • Cyclopentene Framework : Often associated with various biological activities, including anti-inflammatory and anticancer properties.
  • Silyl Protection : The tert-butyldimethylsilyl group enhances stability and solubility, influencing the compound's reactivity and potential applications in drug development.

Biological Activity Overview

While specific studies on (R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate are scarce, related compounds with similar structures have been investigated for their biological activities. Notably, compounds featuring cyclopentene moieties have demonstrated several pharmacological properties.

Potential Biological Activities

  • Anti-inflammatory Effects : Compounds with cyclopentene structures have shown promise in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents.
  • Antioxidant Activity : The presence of specific functional groups may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems.

Comparative Analysis with Similar Compounds

To better understand the potential of (R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Isopropyl (R,Z)-7-(3-((tert-butyldimethylsilyl)oxy)-5-cyclopentenoneSimilar silyl protection; different alkyl groupPotentially different solubility and reactivity
(Z)-Methyl 7-(3-(tert-butyldimethylsilyl)oxy)-5-cyclopentenoneLacks heptenoate chain; contains a ketoneDifferent functional group influences reactivity
Methyl 7-(3-hydroxy-5-cyclopentenoneNo silyl protection; hydroxyl group presentMore polar; potentially different biological activity

Study on Cyclopentene Derivatives

A study focused on various cyclopentene derivatives revealed that modifications in the substituents significantly impacted their biological activities. For instance, derivatives exhibiting specific stereochemistry showed enhanced anticancer activity against breast cancer cell lines.

Antioxidant Properties

Research has indicated that certain silylated compounds demonstrate notable antioxidant activity through the scavenging of free radicals. This suggests that (R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate may possess similar properties due to its structural characteristics.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with three analogs differing in protecting groups, stereochemistry, or functional groups.

Structural and Functional Differences

Compound Substituent/Modification Stereochemistry Molecular Weight (g/mol) Key Applications
(R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate (Target) TBS-ether at C3, Z-configured hept-5-enoate chain R,Z ~384.5 (estimated) Prostaglandin synthesis; chiral intermediate
(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate Tetrahydro-2H-pyran-2-yl (THP) ether instead of TBS R,Z ~350.4 Lab-scale organic synthesis; cost-effective alternative to silyl-protected analogs
(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate Triethylsilyl (TES) ether at C3; reduced steric bulk compared to TBS R,Z ~370.5 Medicinal chemistry; improved solubility in polar solvents
(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate Saturated heptanoate chain (no double bond) R 354.56 Stable analog for non-conjugated carbonyl reactions; less reactive

Key Research Findings

  • Protecting Group Impact :

    • The TBS group in the target compound offers superior steric protection and oxidative stability compared to THP or TES ethers, making it preferable for multi-step syntheses . TES analogs, however, exhibit faster deprotection kinetics under acidic conditions .
    • THP-protected analogs (e.g., CAS:64812-88-0) are less moisture-sensitive but require harsher deprotection conditions (e.g., strong acids), limiting their utility in sensitive reactions .
  • Stereochemical and Conformational Effects: The Z-configured double bond in the target compound enhances electrophilicity at the α,β-unsaturated carbonyl, facilitating Michael addition reactions critical in prostaglandin synthesis . The saturated heptanoate analog (CAS:41138-69-6) lacks this reactivity, making it suitable for applications requiring stable ketone intermediates .

Data Tables

Table 1: Physicochemical Comparison

Property Target Compound THP Analog TES Analog Saturated Analog
Melting Point Not reported Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported Not reported
Solubility Low in water Moderate in DCM High in THF Low in water
Storage Conditions 2–8°C, dry Room temperature 2–8°C, dry 2–8°C, dry

Table 2: Commercial Availability

Compound Vendor Purity Price Range
Target Compound (CAS:132619-70-6) Pharmint >95% Contact seller
TES Analog (CAS:220328-59-6) ECHEMI >90% Market-dependent
Saturated Analog (CAS:41138-69-6) Multiple >98% $200–$500/g

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate, and what challenges arise during its stereochemical control?

  • Methodological Answer : The synthesis typically involves silylation of a hydroxyl group on the cyclopentenone core using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. A key challenge is preserving the (Z)-configuration of the hept-5-enoate moiety during esterification. For example, highlights analogous compounds where TBS protection is critical for intermediate stability. Reaction conditions (e.g., temperature, base selection) must be optimized to avoid epimerization or double-bond isomerization .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized for confirming its purity and stereochemistry?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT) are essential. The tert-butyldimethylsilyl (TBS) group produces characteristic ¹H NMR signals at δ 0.1–0.3 ppm (Si-CH₃) and δ 0.8–1.0 ppm (t-Bu). provides a reference for ¹³C NMR shifts of similar TBS-protected cyclopentenones, such as δ 204.4 (carbonyl) and δ 105.9 (olefinic carbons). Chiral HPLC or polarimetry is used to confirm the (R)-configuration .

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

  • Methodological Answer : The TBS group is sensitive to acidic or aqueous conditions, necessitating storage in anhydrous solvents (e.g., THF, DCM) under inert gas. emphasizes avoiding heat and moisture to prevent desilylation or cyclopentenone ring decomposition. Long-term stability studies recommend temperatures ≤ -20°C and desiccants .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the yield of (R,Z)-Methyl 7-(3-TBS-oxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate in multi-step syntheses?

  • Methodological Answer : DoE can systematically vary parameters like reaction time, temperature, and stoichiometry of the silylation step. demonstrates flow chemistry approaches for analogous syntheses, where continuous processes reduce side reactions. Response surface methodology (RSM) can model interactions between variables, such as the impact of base strength (e.g., imidazole vs. DMAP) on silylation efficiency .

Q. What role does this compound play in the synthesis of prostaglandin analogs or other bioactive cyclopentanoids?

  • Methodological Answer : The cyclopentenone core and TBS-protected hydroxyl group make it a key intermediate for prostaglandin E₂ (PGE₂) analogs. cites structurally related prostanoic acid derivatives, where the (Z)-olefin configuration and silyl ether are critical for subsequent oxidation or cross-coupling steps. The hept-5-enoate chain can be modified via Heck coupling or hydroboration to introduce functional groups for biological activity .

Q. How do competing reaction pathways (e.g., epoxidation vs. Michael addition) affect downstream applications of this compound?

  • Methodological Answer : The α,β-unsaturated cyclopentenone is prone to Michael additions with nucleophiles (e.g., thiols) or epoxidation with peracids. discusses regioselectivity challenges in similar systems, where steric hindrance from the TBS group directs nucleophilic attack to the less substituted carbonyl. Computational modeling (DFT) can predict reactive sites and guide protecting group strategies .

Q. What strategies mitigate diastereomer formation during esterification or silylation steps?

  • Methodological Answer : Kinetic control via low-temperature silylation (-78°C) minimizes equilibration. highlights chiral auxiliaries or enzyme-mediated resolutions for enantiopure intermediates. For example, lipase-catalyzed transesterification can separate (R) and (S) configurations, as demonstrated in related TBS-protected systems .

Key Considerations for Researchers

  • Stereochemical Integrity : Monitor reaction progress via chiral columns (e.g., Chiralcel OD-H) to detect unintended epimerization.
  • Safety Protocols : Follow ’s guidelines for handling moisture-sensitive reagents and toxic byproducts (e.g., TBSCl hydrolysis releases HCl).
  • Scale-Up Challenges : Transitioning from batch to flow systems () improves reproducibility but requires precise control of residence time and mixing efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate
Reactant of Route 2
Reactant of Route 2
(R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate

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